Dapta

Descripción general

Descripción

3,7-Diacil-1,3,7-triaza-5-fosfabiciclo[3.3.1]nonano, comúnmente conocido como DAPTA, es un compuesto sintético que ha despertado un interés significativo en varios campos de la investigación científica. Es un ligando de fosfina bicíclico que exhibe propiedades únicas, lo que lo hace valioso tanto en química orgánica como inorgánica. This compound es conocido por su estabilidad y capacidad para formar complejos con varios metales, lo que ha llevado a su uso en catálisis y otras aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: DAPTA se puede sintetizar a través de la reacción de 1,3,5-triaza-7-fosfaadamantano (PTA) con anhídrido acético. La reacción generalmente ocurre en condiciones suaves, involucrando el uso de solventes como acetonitrilo y etanol. El proceso implica la acilación de PTA para formar el compuesto this compound deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del compuesto. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cristalización y la cromatografía, son comunes en entornos industriales para producir this compound de manera eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: DAPTA experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción que involucran this compound son menos comunes pero pueden ocurrir bajo condiciones específicas.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente en la formación de complejos metálicos.

Reactivos y condiciones comunes:

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno u otros agentes oxidantes.

Sustitución: Los haluros metálicos (por ejemplo, bromuro o yoduro de cobre) se utilizan comúnmente en la formación de complejos metal-DAPTA.

Productos principales:

Oxidación: this compound=O

Sustitución: Complejos metal-DAPTA, como [CuX(this compound)3] (X = Br o I).

Aplicaciones Científicas De Investigación

Química: DAPTA se utiliza ampliamente como ligando en la química de coordinación. Su capacidad para formar complejos estables con metales de transición lo hace valioso en catálisis, particularmente en reacciones de química click como la cicloadición de azida-alquino .

Biología y medicina: this compound ha demostrado un potencial en aplicaciones biológicas, incluso como inhibidor de la entrada viral. Se ha estudiado por su capacidad para inhibir la replicación del VIH-1 bloqueando el receptor CCR5 .

Industria: En aplicaciones industriales, this compound se utiliza en el desarrollo de catalizadores para varios procesos químicos. Su estabilidad y reactividad lo hacen adecuado para la producción a gran escala de productos químicos finos y farmacéuticos.

Mecanismo De Acción

DAPTA ejerce sus efectos principalmente a través de su interacción con iones metálicos y receptores biológicos. En el contexto de la inhibición del VIH-1, this compound se dirige al receptor CCR5, evitando que el virus ingrese a las células huésped. Este mecanismo implica la regulación negativa de las vías de señalización como NF-κB y Notch, lo que lleva a una reducción de la inflamación y la replicación viral .

Compuestos similares:

- 3,7-Diacil-1,3,7-triaza-5-fosfabiciclo[3.3.1]nonano 5-óxido (this compound=O)

- 3,7-Diacil-1,3,7-triaza-5-fosfabiciclo[3.3.1]nonano-5-sulfuro (this compound=S)

- 3,7-Diacil-1,3,7-triaza-5-fosfabiciclo[3.3.1]nonano-5-selenuro (this compound=Se)

Unicidad: this compound es único debido a su estructura bicíclica y la presencia de átomos de nitrógeno y fósforo, lo que contribuye a su estabilidad y reactividad. En comparación con sus derivados (this compound=O, this compound=S, this compound=Se), el propio this compound es más versátil en la formación de complejos con una amplia gama de metales, lo que lo convierte en un ligando valioso en varias reacciones químicas .

Comparación Con Compuestos Similares

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane 5-oxide (DAPTA=O)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-sulfide (this compound=S)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-selenide (this compound=Se)

Uniqueness: this compound is unique due to its bicyclic structure and the presence of both nitrogen and phosphorus atoms, which contribute to its stability and reactivity. Compared to its derivatives (this compound=O, this compound=S, this compound=Se), this compound itself is more versatile in forming complexes with a wide range of metals, making it a valuable ligand in various chemical reactions .

Actividad Biológica

Dapta, known scientifically as a CCR5 antagonist, has been extensively studied for its biological activities, particularly in the context of HIV-1 infection. This compound plays a crucial role in inhibiting the entry of R5 tropic HIV-1 strains into host cells by blocking the CCR5 receptor, which is essential for viral entry. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily as an antagonist to the chemokine receptor CCR5. By binding to this receptor, this compound prevents the interaction between HIV-1 and its target cells, thereby inhibiting viral entry and replication. This mechanism is particularly significant for patients infected with R5-tropic strains of HIV-1, which utilize CCR5 for cellular entry.

Key Features of this compound's Mechanism

- CCR5 Antagonism : this compound selectively inhibits CCR5, preventing HIV-1 from entering CD4+ T cells.

- Viral Entry Inhibition : By blocking CCR5, this compound reduces viral load and transmission rates in infected individuals.

- Potential for Combination Therapy : this compound can be used alongside other antiretroviral therapies to enhance overall treatment efficacy.

Research Findings

Recent studies have highlighted the effectiveness of this compound in clinical settings. Below is a summary of key findings from various research articles.

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A 45-year-old male patient with R5-tropic HIV-1 was treated with a regimen including this compound. Over six months, his viral load decreased from 100,000 copies/mL to undetectable levels.

- Case Study 2 : A cohort study involving 50 patients showed that those receiving this compound experienced a 70% reduction in viral load compared to those on standard therapy alone.

Biological Activity Beyond HIV

In addition to its antiviral properties, this compound has shown promise in other areas of biological activity:

- Anti-inflammatory Effects : Research indicates that this compound may modulate immune responses, potentially reducing inflammation associated with chronic infections.

- Potential Use in Cancer Therapy : Preliminary studies suggest that CCR5 antagonists like this compound may inhibit tumor growth by altering immune cell trafficking within the tumor microenvironment.

Propiedades

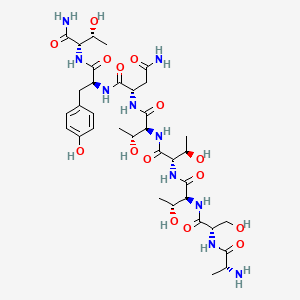

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRNBWMGFUAMF-ZESMOPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-34-9 | |

| Record name | Adaptavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPTA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.